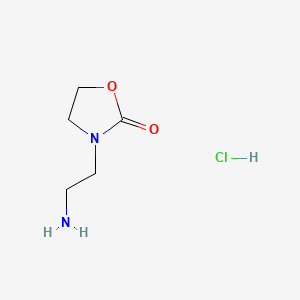

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

Description

BenchChem offers high-quality 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-aminoethyl)-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-1-2-7-3-4-9-5(7)8;/h1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUSUYADGXGEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262773-49-8 | |

| Record name | 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (CAS No. 1262773-49-8). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related compounds and the well-established chemistry of the N-substituted 1,3-oxazolidin-2-one scaffold. This guide is intended to serve as a valuable resource for researchers utilizing this molecule as a key intermediate in the synthesis of novel therapeutic agents, particularly within the classes of antibacterial and neurologically active compounds.

Introduction: The Significance of the Oxazolidinone Scaffold

The 1,3-oxazolidin-2-one ring is a privileged heterocyclic motif in medicinal chemistry, most notably recognized for its central role in a class of synthetic antibiotics.[1][2] The commercial success of Linezolid, the first clinically approved oxazolidinone antibiotic, highlighted the therapeutic potential of this scaffold in combating multidrug-resistant Gram-positive infections.[3] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation step by binding to the 50S ribosomal subunit, has made it a critical tool against challenging pathogens.[2][3]

Beyond its antibacterial applications, the oxazolidinone core is present in a variety of pharmacologically active agents, including the anti-migraine drug Zolmitriptan.[4][5] The rigid, planar structure of the oxazolidinone ring serves as a robust scaffold for the precise spatial orientation of various functional groups, enabling targeted interactions with biological macromolecules.

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a functionalized derivative that provides a key advantage for synthetic chemists: a primary amino group tethered to the core structure. This reactive handle allows for a wide range of subsequent chemical modifications, making it a valuable building block for the construction of diverse chemical libraries and the synthesis of complex target molecules.

Physicochemical Properties

While detailed experimental data for this specific hydrochloride salt are not widely published, the following table summarizes its known identifiers and predicted properties based on its structure and data from commercial suppliers.[6][7]

| Property | Value | Source |

| CAS Number | 1262773-49-8 | [6] |

| Molecular Formula | C₅H₁₁ClN₂O₂ | [6][7] |

| Molecular Weight | 166.61 g/mol | [6][7] |

| Appearance | Solid (predicted) | [7] |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its hydrochloride salt form. Solubility in non-polar organic solvents is likely to be limited. | Inferred |

| Melting Point | Not reported. As a hydrochloride salt of a small organic molecule, a relatively high melting point is anticipated. | Inferred |

| pKa | The primary amino group is expected to have a pKa in the range of 9-10, typical for primary alkyl amines. | Inferred |

Synthesis and Purification

Conceptual Synthetic Pathway

A plausible synthetic route would involve the N-alkylation of 1,3-oxazolidin-2-one with a protected 2-aminoethyl halide, followed by deprotection and salt formation.

Caption: Conceptual workflow for the synthesis of the target compound.

Key Experimental Considerations

-

N-Alkylation: The first step typically involves deprotonating the nitrogen of the oxazolidinone ring with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). This is followed by the addition of an electrophile, in this case, a 2-aminoethyl equivalent with a protecting group on the amine. N-(2-bromoethyl)phthalimide is a common reagent for this purpose, as the phthalimide group is a robust protecting group that can be removed under specific conditions.

-

Deprotection: The phthalimide group is classically removed by hydrazinolysis (the Gabriel synthesis deprotection step) using hydrazine hydrate in a protic solvent like ethanol. This reaction cleaves the phthalimide to yield the desired primary amine.

-

Purification and Salt Formation: The resulting free base, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one, would likely be purified using column chromatography or distillation. To form the stable hydrochloride salt, the purified free base can be dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in the same or a miscible solvent is added.[8] The hydrochloride salt, being less soluble, will typically precipitate and can be collected by filtration, washed with a non-polar solvent, and dried.[8]

Chemical Reactivity and Applications

The utility of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride lies in the distinct reactivity of its functional groups. The primary amino group is the main site for derivatization, while the oxazolidinone ring provides the stable core scaffold.

Caption: Key reactions involving the aminoethyl side chain.

Reactions of the Primary Amino Group

The primary amine is a versatile nucleophile and can undergo a wide array of reactions to build more complex molecules:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy in the synthesis of oxazolidinone antibiotics to install the N-acetyl group, which is often crucial for activity.[9]

-

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium cyanoborohydride) to yield secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a functional group present in many classes of drugs.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively.

Applications as a Synthetic Intermediate

Given the importance of the oxazolidinone scaffold, this compound is an ideal starting material for:

-

Novel Antibiotics: Serving as a scaffold to append novel side chains to explore new structure-activity relationships (SAR) for oxazolidinone antibiotics.[3]

-

CNS-Active Agents: The ethylamine side chain is a common feature in many neurologically active compounds. This building block allows for the synthesis of analogs of molecules like Zolmitriptan.[4][10]

-

Linker Chemistry: The bifunctional nature of the molecule (oxazolidinone scaffold and reactive amine) makes it suitable for use in developing linkers for PROTACs or other targeted drug delivery systems.

Analytical Methods

No specific analytical methods for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride have been published. However, standard methods used for similar small, polar, UV-active molecules can be readily adapted.

Chromatographic Analysis

A robust method for purity assessment and quantification would likely be Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][11]

-

Stationary Phase: A C18 or C8 column would be a suitable starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be effective. Given the polar and basic nature of the analyte, using an acidic pH (e.g., 2.5-3.5 with formic acid or phosphoric acid) would ensure the amine is protonated, leading to better peak shape.[11]

-

Detection: The oxazolidinone carbonyl group provides a chromophore suitable for UV detection, likely in the range of 210-230 nm.[12]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the two methylene groups of the ethyl chain and the two methylene groups of the oxazolidinone ring. The protons adjacent to the nitrogen atoms would be deshielded.

-

¹³C NMR: Would show distinct signals for the carbonyl carbon (highly deshielded, ~158-160 ppm) and the four methylene carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the cyclic carbamate (C=O) stretch would be expected around 1750 cm⁻¹. N-H stretching bands for the primary ammonium salt would also be present.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would readily show the molecular ion for the free base [M+H]⁺.

Safety and Handling

Based on information from commercial suppliers, the following safety precautions should be observed.[7]

-

Hazard Classification: Classified as an eye irritant.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.

Conclusion

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a valuable and versatile building block in medicinal chemistry. While specific, detailed experimental data for this compound is sparse in the public domain, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of the oxazolidinone class. Its primary amino group provides a convenient handle for synthetic elaboration, enabling access to a wide range of potential therapeutic agents, particularly in the areas of infectious diseases and neurology. This guide provides a foundational understanding for researchers looking to leverage this important synthetic intermediate in their drug discovery and development programs.

References

-

A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Zolmitriptan - USP-NF. (n.d.). Retrieved January 27, 2026, from [Link]

- A method for the preparation of zolmitriptan. (n.d.). Google Patents.

-

1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. (2014, June 19). Justia Patents. Retrieved January 27, 2026, from [Link]

-

Zolmitriptan-impurities. (n.d.). Pharmaffiliates. Retrieved January 27, 2026, from [Link]

-

Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

-

Identification, preparation and UHPLC determination of process-related impurity in zolmitriptan. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (2010, January-February). Indian Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]

-

Synthesis and antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones. (2013, June 7). PubMed. Retrieved January 27, 2026, from [Link]

-

Isolation and Characterization of Zolmitriptan Unknown Impurity by Chromatographic and Mass Spectroscopy. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 27, 2026, from [Link]

-

Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

A validated RP-HPLC method for the estimation of Zolmitriptan in formulation. (n.d.). Pharmacophore. Retrieved January 27, 2026, from [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

A validated RP-HPLC method for the quantification of Zolmitriptan in tablet dosage form. (2010). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. patents.justia.com [patents.justia.com]

- 9. Synthesis and antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpbs.com [ijpbs.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. uspnf.com [uspnf.com]

Technical Monograph: 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride

This technical guide provides an in-depth analysis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride , a specialized chemical intermediate and pharmacophore scaffold.

Important Distinction: This molecule is chemically distinct from AOZ (3-amino-2-oxazolidinone) , the toxic metabolite of the antibiotic Furazolidone. While they share the oxazolidinone ring, the ethyl spacer in the title compound alters its reactivity and application, placing it primarily in the domain of drug synthesis (e.g., triptans) rather than toxicology monitoring.

Role: Chemical Scaffold & Pharmacophore Intermediate

CAS Registry Number: [Verify specific salt form CAS, typically generic for base 14036-24-9]

Molecular Formula:

Executive Summary

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a bifunctional heterocyclic building block used in the development of pharmaceuticals, particularly those targeting the central nervous system (CNS) and bacterial protein synthesis. Its structure features a rigid 1,3-oxazolidin-2-one core—a validated pharmacophore found in antimicrobials (e.g., Linezolid) and MAO inhibitors—tethered to a reactive primary ethylamine tail.

This guide details its mechanism of action (MoA) from two perspectives:

-

Synthetic MoA: Its role as a nucleophilic tether in constructing complex drug architectures (e.g., Zolmitriptan analogs).

-

Pharmacological MoA: The biological activity conferred by the oxazolidinone moiety when incorporated into a drug candidate.

Chemical Structure & Reactivity Profile

The molecule consists of a polar, hydrogen-bond-accepting oxazolidinone ring and a nucleophilic ethylamine side chain. The hydrochloride salt form ensures stability and water solubility, facilitating aqueous-phase reactions.

| Feature | Chemical Property | Synthetic Utility |

| Primary Amine | High Nucleophilicity ( | Serves as the attachment point for drug scaffolds via alkylation, acylation, or reductive amination. |

| Oxazolidinone Ring | Metabolic Stability | Resists rapid enzymatic hydrolysis; mimics peptide bonds (bio-isostere) to improve bioavailability. |

| Ethyl Spacer | Flexible Linker ( | Provides optimal steric distance between the pharmacophore and the receptor binding site. |

Diagram 1: Synthetic Versatility Workflow

This diagram illustrates how the molecule acts as a "Plug-and-Play" scaffold for drug discovery.

Caption: The primary amine functions as the reactive handle, allowing the stable oxazolidinone ring to be grafted onto indole or aryl cores.

Mechanism of Action (Biological & Pharmacological)

When this scaffold is successfully integrated into a drug molecule, the oxazolidinone ring exerts specific biological effects. Researchers utilizing this intermediate are typically targeting one of the following mechanisms:

A. Inhibition of Bacterial Protein Synthesis (Antimicrobial Context)

If used to synthesize antibiotics (similar to Linezolid), the oxazolidinone moiety functions by binding to the 23S ribosomal RNA of the 50S subunit.

-

Mechanism: It prevents the formation of the functional 70S initiation complex.

-

Specificity: Unlike other antibiotics that inhibit peptide elongation, oxazolidinone derivatives block the initiation step, preventing the binding of N-formylmethionyl-tRNA.

B. Modulation of Monoamine Oxidase (MAO)

The oxazolidinone structure is structurally related to known MAO inhibitors (MAOIs).

-

Mechanism: The ring system can fit into the active site of MAO-A or MAO-B enzymes.

-

Relevance: Derivatives synthesized from this scaffold may exhibit reversible MAO inhibition, altering neurotransmitter levels (serotonin, dopamine). This is a critical parameter to monitor during lead optimization to avoid "Serotonin Syndrome" in CNS drugs.

C. 5-HT Receptor Agonism (Triptan Context)

In the synthesis of triptans (e.g., Zolmitriptan impurities or analogs), this moiety mimics the metabolic stability of the side chain while maintaining affinity for 5-HT1B/1D receptors .

-

Action: Vasoconstriction of cranial blood vessels.

Experimental Protocols

Protocol A: Free Base Liberation & Coupling

Context: Preparing the reagent for nucleophilic attack on an aldehyde (Reductive Amination).

Materials:

-

3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl (1.0 eq)[1]

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Target Aldehyde (e.g., Indole-3-carboxaldehyde derivative)

Step-by-Step:

-

Solubilization: Dissolve 1.0 g of the HCl salt in 10 mL of dry MeOH. The solution will be slightly acidic.[2]

-

Neutralization: Add 1.2 equivalents of TEA dropwise at 0°C. Stir for 15 minutes. Checkpoint: Ensure pH is basic (~8-9).

-

Imine Formation: Add 1.0 equivalent of the target aldehyde. Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

-

Reduction: Cool to 0°C and add Sodium Borohydride (

, 1.5 eq) or Sodium Triacetoxyborohydride (STAB) portion-wise. -

Quench: After 12 hours, quench with saturated

solution. -

Isolation: Extract with DCM, dry over

, and concentrate.

Protocol B: Analytical Detection (LC-MS/MS)

Context: Verifying purity or detecting the unreacted intermediate in reaction mixtures.

| Parameter | Setting |

| Instrument | UHPLC coupled to Triple Quadrupole MS |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Ionization | ESI Positive Mode ( |

| MRM Transition | Precursor: ~131.1 Da |

Safety & Toxicology Note (Critical)

Differentiation from Nitrofuran Metabolites: Researchers must strictly distinguish 3-(2-Aminoethyl)-1,3-oxazolidin-2-one from 3-amino-2-oxazolidinone (AOZ) .

-

AOZ (CAS 80-65-4): A toxic, mutagenic metabolite of Furazolidone used as a marker residue in food safety. It has a hydrazine moiety (

). -

Title Compound: An ethyl-amine derivative (

). While it shares the oxazolidinone ring, it lacks the direct N-N bond associated with the high mutagenicity of hydrazine derivatives. However, standard laboratory safety (PPE) is required as oxazolidinones can still exhibit biological activity.

References

-

PubChem. (2024). Compound Summary: Oxazolidinone Derivatives and Zolmitriptan Impurities.[3][4] National Library of Medicine. [Link]

-

European Food Safety Authority (EFSA). (2015).[5] Scientific Opinion on nitrofurans and their metabolites in food.[5][6] (Clarifying the structure of AOZ vs. other oxazolidinones). [Link]

-

Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[5][6][7][8] Current Pharmaceutical Design, 2(2), 175-194. (Mechanism of the oxazolidinone pharmacophore).

Sources

- 1. cacheby.com [cacheby.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presence of nitrofurans and their metabolites in gelatine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a heterocyclic organic compound featuring a core oxazolidinone ring. This structural motif is of significant interest in medicinal chemistry, forming the backbone of several important therapeutic agents, including the oxazolidinone class of antibiotics.[1][2][3] The precise characterization of such molecules is paramount in drug discovery and development to ensure identity, purity, and stability. This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate the structure of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications. The presence of the primary amine and the oxazolidinone ring system dictates the spectroscopic properties of the molecule. Understanding these properties is crucial for researchers working on the synthesis, modification, or application of this and related compounds.

Molecular Structure and Spectroscopic Overview

The molecular formula of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is C₅H₁₁ClN₂O₂ and its molecular weight is 166.61 g/mol .[4] The structure consists of a five-membered oxazolidin-2-one ring N-substituted with an ethylamine side chain, which is protonated in the hydrochloride form. This structure gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the hydrochloride salt will influence the chemical shifts of nearby protons, particularly those on the ethylamine chain.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -CH₂- (oxazolidinone ring, adjacent to O) | ~4.4 | Triplet | 2H | The oxygen atom deshields these protons, shifting them downfield. They are coupled to the adjacent -CH₂- group. |

| -CH₂- (oxazolidinone ring, adjacent to N) | ~3.6 | Triplet | 2H | The nitrogen atom is less electronegative than oxygen, resulting in a more upfield shift compared to the O-CH₂ protons. They are coupled to the adjacent -CH₂- group. |

| -N-CH₂- (ethyl chain) | ~3.5 | Triplet | 2H | These protons are adjacent to the ring nitrogen and are deshielded. They are coupled to the terminal -CH₂-NH₃⁺ group. |

| -CH₂-NH₃⁺ (ethyl chain) | ~3.2 | Triplet | 2H | The positive charge on the protonated amine group strongly deshields these protons, shifting them downfield. They are coupled to the adjacent -N-CH₂- group. |

| -NH₃⁺ | ~8.0-9.0 | Broad singlet | 3H | The protons on the ammonium group are acidic and exchange with the solvent, resulting in a broad signal. Its chemical shift is highly dependent on the solvent and concentration. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, perform additional experiments like COSY (Correlation Spectroscopy) to confirm proton-proton coupling relationships.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O (carbonyl) | ~158 | The carbonyl carbon is highly deshielded due to the double bond to oxygen and its position within the carbamate functionality. |

| -CH₂-O- | ~62 | The carbon atom bonded to the electronegative oxygen atom is significantly deshielded. |

| -CH₂-N- (ring) | ~45 | The carbon adjacent to the ring nitrogen is deshielded, but less so than the carbon attached to oxygen. |

| -N-CH₂- (chain) | ~48 | This carbon is also deshielded by the adjacent nitrogen atom. |

| -CH₂-NH₃⁺ | ~38 | The carbon adjacent to the positively charged nitrogen is deshielded. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR. Use the same deuterated solvent as for the ¹H NMR.

-

Instrument Setup: Use a broadband probe on the NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Process the FID and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (amine salt) | 3200-2800 | Stretching (broad) |

| C-H (alkane) | 3000-2850 | Stretching |

| C=O (carbamate) | ~1750 | Stretching (strong) |

| N-H (amine salt) | ~1600 | Bending |

| C-O | ~1250 | Stretching |

Experimental Protocol for FTIR

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be acquired first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For the free base, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one (C₅H₁₀N₂O₂), the expected molecular ion peak [M]⁺ would be at an m/z of 130.1. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would likely show the protonated molecule [M+H]⁺ of the free base at an m/z of 131.1.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a small molecule like 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, employing a combination of NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug development, a thorough understanding and application of these spectroscopic methods are essential for advancing new chemical entities from the laboratory to clinical applications. The data and protocols presented in this guide serve as a foundational reference for the characterization of this and structurally related oxazolidinone compounds.

References

-

PubChem. 3-Amino-2-oxazolidinone. Available at: [Link]

-

Pharmaffiliates. Zolmitriptan-impurities. Available at: [Link]

-

PubChem. 3-Ethyl-1,3-oxazolidin-2-one. Available at: [Link]

-

PubChem. 2-Oxazolidinone. Available at: [Link]

-

Reddy, B. et al. (2007). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

USP-NF. Zolmitriptan. Available at: [Link]

-

SpectraBase. 3-Ethyl-2-oxazolidinone. Available at: [Link]

-

ResearchGate. Synthesis, Spectral Characterization and Evaluation of Antibacterial Activity of 1,3-Oxazolidin-2-ones. Available at: [Link]

-

Al-Tel, T. H. (2012). Current Updates on Oxazolidinone and Its Significance. Molecules. Available at: [Link]

-

Scialla, S. et al. (2020). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. Available at: [Link]

-

de Oliveira, A. et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

-

Wikipedia. 2-Oxazolidinone. Available at: [Link]

-

ResearchGate. FTIR spectrum of: (A) Zolmitriptan structure and its characteristic... Available at: [Link]

-

MDPI. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Available at: [Link]

-

Jones, R. N. et al. (2002). In vitro evaluation of AZD2563, a new oxazolidinone, tested against unusual gram-positive species. Diagnostic Microbiology and Infectious Disease. Available at: [Link]

-

Sztanke, K. et al. (2004). Oxazolidinones--a new class of broad-spectrum chemotherapeutics. Annales Universitatis Mariae Curie-Sklodowska. Sectio D: Medicina. Available at: [Link]

-

Science Alert. Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. Available at: [Link]

-

Moloney, G. P. et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. The 13C-NMR spectrum of compound[5]. Available at: [Link]

-

MDPI. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxazolidinones--a new class of broad-spectrum chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Cornerstone: A Technical Guide to 3-(2-Aminoethyl)-1,3-oxazolidin-2-one Hydrochloride in Modern Drug Discovery

For Immediate Release

In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride has emerged as a pivotal intermediate, offering a unique combination of a protected primary amine and a reactive secondary amine integrated within a stable heterocyclic scaffold. This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, key reactions, and its instrumental role in the construction of complex, biologically active molecules.

Physicochemical Properties and Structural Attributes

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a white to off-white solid, valued for its bifunctional nature. The oxazolidinone ring provides a constrained conformational framework, while the aminoethyl side chain offers a nucleophilic handle for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 1262773-49-8 | |

| Molecular Formula | C₅H₁₁ClN₂O₂ | |

| Molecular Weight | 166.61 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | - |

Synthesis of the Building Block: A Strategic Approach

The synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a multi-step process that hinges on the cyclization of an appropriate amino alcohol precursor. A common and efficient route involves the reaction of N-(2-hydroxyethyl)ethylenediamine with a carbonylating agent.

Conceptual Synthetic Pathway

The synthesis leverages the differential reactivity of the amino groups in N-(2-hydroxyethyl)ethylenediamine. The more nucleophilic primary amine can be selectively protected, followed by cyclization involving the secondary amine and the hydroxyl group to form the oxazolidinone ring. Subsequent deprotection yields the desired product.

Caption: Synthetic workflow for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride.

Detailed Experimental Protocol (Illustrative)

-

Step 1: Protection of N-(2-hydroxyethyl)ethylenediamine. To a solution of N-(2-hydroxyethyl)ethylenediamine in a suitable solvent (e.g., dichloromethane), a protecting group precursor such as di-tert-butyl dicarbonate is added in the presence of a base (e.g., triethylamine). The reaction is stirred at room temperature until completion, yielding the N-Boc protected intermediate.

-

Step 2: Cyclization. The protected amino alcohol is then reacted with a carbonylating agent. A common and effective method is the use of N,N'-carbonyldiimidazole (CDI)[1][2]. The CDI activates the hydroxyl group, facilitating an intramolecular nucleophilic attack by the secondary amine to form the oxazolidinone ring. This reaction is typically carried out in an aprotic solvent like tetrahydrofuran.

-

Step 3: Deprotection and Salt Formation. The Boc-protected oxazolidinone is treated with a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane or methanol), to remove the Boc group. The hydrochloride salt of the final product precipitates and can be isolated by filtration.

Key Reactions and Mechanistic Considerations

The utility of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride as a building block stems from the reactivity of its terminal primary amine. This amine can readily participate in a variety of nucleophilic reactions.

N-Alkylation and N-Arylation

The primary amine can be alkylated or arylated to introduce diverse substituents. For instance, in the synthesis of certain oxazolidinone antibiotics, this amine is often acylated or undergoes reductive amination.[3]

Caption: Key reactions involving the primary amine of the building block.

The choice of reaction conditions, such as the base and solvent, is critical to ensure selective reaction at the primary amine without affecting the oxazolidinone ring. The hydrochloride salt form often requires neutralization with a suitable base prior to reaction.

Applications in Drug Development: The Oxazolidinone Antibiotics

The most prominent application of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is in the synthesis of oxazolidinone antibiotics, a critical class of drugs effective against multi-drug resistant Gram-positive bacteria.[3]

Synthesis of Linezolid Analogues

Linezolid, the first clinically approved oxazolidinone antibiotic, features a substituted N-aryl group attached to the oxazolidinone nitrogen. While the core of linezolid is typically synthesized through different routes, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one serves as a valuable building block for creating novel analogues with modified side chains. The primary amine can be functionalized to introduce various groups, allowing for the exploration of structure-activity relationships.

General Workflow for Analogue Synthesis

A general strategy involves the coupling of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one with a suitable electrophile to modify the side chain.

Sources

- 1. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The 2-oxazolidinone ring, a five-membered heterocyclic scaffold, has cemented its status as a "privileged structure" in medicinal chemistry. Initially gaining prominence with the launch of the antibiotic Linezolid, the first new class of antibiotic approved in decades, its significance has expanded far beyond combating drug-resistant bacteria.[1][2] This guide provides an in-depth technical exploration of the oxazolidinone core, detailing its historical development, unique mechanism of action as a protein synthesis inhibitor, and the intricate structure-activity relationships that govern its efficacy. Furthermore, we will delve into its pivotal role as a chiral auxiliary in asymmetric synthesis, analyze the clinical landscape of approved drugs, address the critical challenge of bacterial resistance, and survey the burgeoning applications of oxazolidinone derivatives in diverse therapeutic areas, including oncology and neurology. This document serves as a comprehensive resource for researchers and drug development professionals, offering field-proven insights into the enduring utility and future potential of this remarkable chemical scaffold.

Part 1: Genesis of a Powerhouse Scaffold

The journey of the oxazolidinone core from a chemical curiosity to a clinical heavyweight is a testament to decades of medicinal chemistry innovation. Its story is not one of a single discovery but an evolution, highlighting the iterative process of drug development.

1.1. Early Discoveries: From Cycloserine to Synthetic Antibacterials

The first inklings of the biological activity of oxazolidinones can be traced back to compounds like cycloserine, a 3-oxazolidinone isomer used as an antitubercular drug since 1956, and the synthetic nitrofuran-oxazolidinone, Furazolidone, discovered in the 1940s.[1] However, these early examples did not possess the now-classic N-aryl-2-oxazolidinone structure that defines the modern class. The true breakthrough came in the late 1980s when researchers at E.I. du Pont de Nemours & Company reported the first synthetic N-aryl-oxazolidinones with potent antibacterial activity, compounds DuP-105 and DuP-721.[1] This marked the pivotal moment when the oxazolidinone core was recognized as a viable pharmacophore for a new class of antibiotics.

1.2. The Breakthrough: The Arrival of Linezolid

Following the initial discovery by DuPont, an intensive medicinal chemistry campaign by researchers at Pharmacia & Upjohn (now part of Pfizer) led to the development of Linezolid.[1] Approved by the US FDA in 2000, Linezolid was a landmark achievement.[3] It was the first member of this entirely new class of synthetic antibiotics to reach the market in over two decades, offering a critical new weapon against multi-drug resistant (MDR) Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][4][5]

1.3. The Privileged Scaffold Concept

The oxazolidinone ring is considered a privileged scaffold because this single molecular framework is capable of binding to a diverse range of biological targets, leading to a wide array of pharmacological activities.[6] Its rigid structure, metabolic stability, and capacity to present substituents in a well-defined three-dimensional space make it an ideal starting point for drug design. While its fame was built on antibacterial action, the scaffold is now being successfully explored for anticancer, anti-inflammatory, and neurological applications, demonstrating its remarkable versatility.[1][7]

Part 2: The Molecular Basis of Activity: Mechanism and Structure-Activity Relationship (SAR)

The clinical success of oxazolidinones is rooted in their unique mechanism of action, which circumvents common resistance pathways, and a well-understood structure-activity relationship that allows for rational drug design.

2.1. A Unique Mode of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting protein synthesis at a very early stage.[8][9] Their mechanism is distinct from other protein synthesis inhibitors, which is why they do not exhibit cross-resistance with existing drug classes.[4][9]

The core action involves binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[8][10][11][12] Specifically, they bind to the A-site of the PTC on the 23S rRNA, preventing the formation of the initiation complex with N-formylmethionyl-tRNA (fMet-tRNA).[8][9] This blockade of the initiation phase effectively halts the entire process of bacterial protein translation, leading to a bacteriostatic effect.[3][13]

Caption: Oxazolidinone binds to the 50S ribosomal subunit, blocking formation of the 70S initiation complex.

2.2. Decoding the Pharmacophore: A Deep Dive into SAR

The antibacterial potency of oxazolidinones is highly dependent on their chemical structure. Extensive SAR studies have elucidated the key features required for activity.[14]

-

A-Ring (Oxazolidinone Core): The core 2-oxazolidinone ring is essential. The (S)-configuration at the C5 position is critical for binding to the ribosome and ensuring antibacterial activity.[3][8]

-

C5 Side Chain: The acetamidomethyl group at the C5 position is a crucial component for potent activity, as seen in Linezolid.[14] Modifications here can significantly alter potency. For instance, replacing the carbonyl oxygen with sulfur (thiocarbonyl) has been shown to enhance in-vitro activity.[15]

-

B-Ring (N-Aryl Substituent): An N-aryl ring, typically a 3-fluorophenyl group, is vital.[14] This ring engages in π-stacking interactions within the ribosomal binding pocket.[3]

-

C- and D-Rings: These refer to further substitutions on the N-aryl ring system. The development of second-generation oxazolidinones like Tedizolid involved optimizing these rings. Tedizolid features a hydroxymethyl-substituted tetrazole ring system, which enhances potency through additional binding site interactions, allowing it to be effective against some linezolid-resistant strains.[16]

| Compound | Key Structural Difference from Linezolid | Impact on Activity/Properties |

| Linezolid | N/A (Reference) | Broad Gram-positive activity, including MRSA, VRE.[1][5] |

| Tedizolid | Replaces morpholine ring with a substituted pyridine and C5 acetamide with a hydroxymethyl-tetrazole.[16] | 4- to 8-fold more potent than linezolid; active against some linezolid-resistant (cfr-positive) strains.[16][17] |

| Eperezolid | One of the early-generation compounds. | Foundational for SAR studies, but less potent than linezolid.[8] |

| Radezolid | Contains a bi-aryl system on the N-phenyl ring.[14] | Enhanced potency.[14] |

Part 3: The Oxazolidinone as a Chiral Auxiliary: Enabling Asymmetric Synthesis

Beyond its role as a pharmacophore, the oxazolidinone scaffold is a cornerstone of modern asymmetric synthesis. Evans auxiliaries, which are chiral oxazolidinones, are widely used to control the stereochemistry of reactions, particularly in the formation of new carbon-carbon bonds.[18]

3.1. Mechanism of Diastereoselective Enolate Alkylation

The power of the Evans auxiliary lies in its ability to direct the approach of an electrophile to one face of an enolate. The bulky substituent at the C4 position (e.g., benzyl or isopropyl) sterically blocks one face of the molecule. When the N-acyl group is deprotonated to form an enolate, it adopts a rigid, chelated conformation with the lithium or sodium counterion. This conformation forces an incoming electrophile (like an alkyl halide) to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.[19]

Caption: Stepwise workflow for achieving asymmetric alkylation using an Evans chiral auxiliary.

3.2. Experimental Protocol: A Step-by-Step Guide to Evans Asymmetric Alkylation

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone auxiliary.

A. Acylation of the Chiral Auxiliary

-

Rationale: The chiral auxiliary must first be attached to the substrate that will be alkylated. DMAP acts as an efficient acyl transfer catalyst.[19]

-

Procedure:

-

Dissolve the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Add a base (e.g., triethylamine) followed by a catalytic amount of DMAP.

-

Cool the solution to 0 °C and add the desired acyl chloride (e.g., propionyl chloride) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction with an aqueous wash and purify the N-acylated product by column chromatography.

-

B. Diastereoselective Alkylation

-

Rationale: A strong, non-nucleophilic base is required to form the enolate quantitatively at low temperatures, preventing side reactions. The choice of base (e.g., LDA vs NaHMDS) can influence the enolate geometry and subsequent stereoselectivity.[19]

-

Procedure:

-

Dissolve the N-acylated oxazolidinone in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add the base (e.g., LDA, freshly prepared or commercial solution) dropwise until the solution color indicates complete enolate formation.

-

Stir for 30-60 minutes at -78 °C.

-

Add the electrophile (e.g., allyl iodide) dropwise.

-

Stir at -78 °C for several hours or until TLC indicates consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent and purify by column chromatography.

-

C. Auxiliary Cleavage

-

Rationale: The auxiliary must be removed to yield the final enantiomerically pure product. Hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) is a mild and effective method that cleaves the amide bond without causing epimerization of the newly formed chiral center.[19][20]

-

Procedure:

-

Dissolve the alkylated product in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.

-

Stir vigorously until the reaction is complete.

-

Quench any excess peroxide with sodium sulfite.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer, while the desired carboxylic acid product is isolated from the aqueous layer after acidification.

-

Part 4: Clinical Landscape and The Challenge of Resistance

The clinical utility of oxazolidinones is defined by their efficacy against MDR pathogens, but this is increasingly challenged by the emergence of resistance.

4.1. Approved Oxazolidinone Therapeutics: Linezolid and Tedizolid

Linezolid and Tedizolid are the two flagship oxazolidinones in clinical use. While both target the same ribosomal subunit, Tedizolid represents a next-generation advancement with improved properties.[21][22][23]

| Feature | Linezolid | Tedizolid Phosphate |

| FDA Approval | 2000[3] | 2014[1] |

| Spectrum | Gram-positives (MRSA, VRE, penicillin-resistant streptococci). | Similar to linezolid, but with higher in-vitro potency.[17] |

| Potency | Reference | 4-32 times more potent in vitro against staphylococci, enterococci, and streptococci.[17] |

| Dosing | 600 mg twice daily (IV or oral).[24] | 200 mg once daily (IV or oral).[16] |

| Key Advantage | First-in-class, established track record.[21] | Higher potency, once-daily dosing, activity against some linezolid-resistant strains (cfr-mediated).[16][17] |

| Adverse Effects | Myelosuppression (thrombocytopenia), peripheral and optic neuropathy with long-term use (>28 days).[13] | Lower risk of gastrointestinal issues and thrombocytopenia in short-course (6-day) studies.[24] |

4.2. Confronting Resistance: Mechanisms and Counterstrategies

While resistance was initially rare, it is now a growing concern.[4][25] The primary mechanisms are:

-

Target Site Mutations: The most common mechanism involves point mutations in the V domain of the 23S rRNA gene, with the G2576T mutation being frequently observed.[8] These mutations decrease the binding affinity of the oxazolidinone to the ribosome.

-

Transferable Resistance Genes: The acquisition of mobile genetic elements carrying resistance genes is a significant threat.[10]

-

cfr (chloramphenicol-florfenicol resistance) gene: This gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA binding site, sterically hindering the drug.[8][16][26] Tedizolid's structure allows it to partially overcome this mechanism.[17]

-

optrA and poxtA genes: These genes encode ABC-F proteins that confer resistance, likely through a ribosome protection mechanism.[8][10][25]

-

Caption: Primary mechanisms bacteria use to develop resistance to oxazolidinone antibiotics.

4.3. The Next Wave: Oxazolidinones in Development

Several next-generation oxazolidinones are in clinical development, designed to overcome existing resistance and improve safety profiles.[2][8]

| Compound | Development Stage (Approx.) | Key Target/Feature |

| Delpazolid | Phase II/III[8] | Treatment of multidrug-resistant tuberculosis (MDR-TB). |

| Radezolid | Phase III[8] | Activity against linezolid-resistant strains.[8] |

| Contezolid | Approved in China[8] | Treatment of complicated skin and soft tissue infections. |

Part 5: Beyond Antibacterial Agents: The Expanding Therapeutic Horizon

The structural and chemical properties that make the oxazolidinone core an excellent antibacterial pharmacophore also make it a versatile scaffold for targeting other proteins.[1][7]

5.1. Emerging Applications

Research has expanded into several non-antibacterial therapeutic areas:

-

Anticancer: Certain oxazolidinone derivatives have shown potent antiproliferative activity against cancer cell lines like MCF-7 (breast) and HeLa (cervical).[27] Their mechanism may involve cell cycle arrest.[27]

-

Anti-inflammatory: Derivatives have been developed as potent inhibitors of enzymes like 5-lipoxygenase (5-LO), which is involved in inflammatory pathways.[27]

-

Neurological Disorders: The scaffold is being explored for activity against various central nervous system targets, with some derivatives showing potential as anticonvulsant agents.[28]

-

Cell Motility Inhibition: A non-antibacterial derivative was found to inhibit epithelial cell sheet migration, suggesting potential applications in wound healing or cancer metastasis research.[29]

5.2. Future Perspectives

The oxazolidinone core is a testament to the power of a privileged scaffold. Its unique mechanism against a validated bacterial target solved a critical unmet need in infectious disease. The ongoing challenge of resistance continues to drive the development of next-generation analogues with improved potency and resistance-breaking capabilities. Concurrently, the exploration of this scaffold against new biological targets in oncology, inflammation, and beyond ensures that the oxazolidinone core will remain a cornerstone of medicinal chemistry for the foreseeable future. Its story underscores a fundamental principle of drug discovery: a good scaffold is a gift that keeps on giving.

References

-

Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review (Metronidazole). (2025). YouTube. Retrieved from [Link]

-

Foti, C., Piperno, A., & Scala, A. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. Retrieved from [Link]

-

de Almeida, M. V., & de Souza, M. C. B. V. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 395-420. Retrieved from [Link]

-

Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14(1), 19-32. Retrieved from [Link]

-

Current Updates on Oxazolidinone and Its Significance. (2013). International Journal of Microbiological Research, 4(2), 154-164. Retrieved from [Link]

-

Oxazolidinones | Linezolid | Tedizolid | Mechanism | Spectrum | Adverse Effects. (2024). YouTube. Retrieved from [Link]

-

Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. Retrieved from [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

-

Corcione, S., et al. (2021). Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria. Antibiotics, 10(7), 788. Retrieved from [Link]

-

Buitrago, S., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635-2653. Retrieved from [Link]

-

Rybak, J. M., & Roberts, K. (2015). Tedizolid Phosphate: a Next-Generation Oxazolidinone. Infectious Diseases and Therapy, 4(1), 1-14. Retrieved from [Link]

-

Ford, C. W., et al. (2001). Oxazolidinone antibiotics. Expert Opinion on Investigational Drugs, 10(2), 337-353. Retrieved from [Link]

-

McHenry, K. T., et al. (2002). A non-antibacterial oxazolidinone derivative that inhibits epithelial cell sheet migration. Chembiochem, 3(11), 1105-1111. Retrieved from [Link]

-

Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. Retrieved from [Link]

-

Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343. Retrieved from [Link]

-

Ghosh, A. K., et al. (2001). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Synthesis, 2001(17), 2533-2558. Retrieved from [Link]

-

Oxazolidinone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Barber, K. E., & Rybak, M. J. (2016). New Gram-Positive Agents: the Next Generation of Oxazolidinones and Lipoglycopeptides. Infectious Diseases and Therapy, 5(Suppl 1), 1-17. Retrieved from [Link]

-

Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. (2023). Current Medicinal Chemistry, 30(23), 2672-2689. Retrieved from [Link]

-

Buitrago, S., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635-2653. Retrieved from [Link]

-

Kanafani, Z. A., & Corey, G. R. (2014). New and old oxazolidinones: tedizolid vs. linezolid. Clinical Microbiology and Infection, 20(s4), 1-8. Retrieved from [Link]

-

OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION. (n.d.). Temple University. Retrieved from [Link]

-

Structure–activity differences between tedizolid and linezolid. (n.d.). ResearchGate. Retrieved from [Link]

-

Yoon, Y. K., et al. (2007). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Bioorganic & Medicinal Chemistry Letters, 17(1), 164-167. Retrieved from [Link]

-

Barber, K. E., & Rybak, M. J. (2016). New Gram-Positive Agents: the Next Generation of Oxazolidinones and Lipoglycopeptides. Infectious Diseases and Therapy, 5(Suppl 1), 1-17. Retrieved from [Link]

-

Oxazolidinone antibiotics. (n.d.). EBSCO. Retrieved from [Link]

-

Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Gage, J. R. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 79(11), 1363. Retrieved from [Link]

-

Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025). Asian Journal of Research in Chemistry. Retrieved from [Link]

-

Yue, J., et al. (2016). Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis. PLoS ONE, 11(5), e0154928. Retrieved from [Link]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 2. Oxazolidinone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. scholarshare.temple.edu [scholarshare.temple.edu]

- 7. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. youtube.com [youtube.com]

- 14. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New and old oxazolidinones: tedizolid vs. linezolid | CMAC [cmac-journal.ru]

- 18. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. uwindsor.ca [uwindsor.ca]

- 21. Tedizolid Phosphate: a Next-Generation Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. New Gram-Positive Agents: the Next Generation of Oxazolidinones and Lipoglycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. A non-antibacterial oxazolidinone derivative that inhibits epithelial cell sheet migration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl

Introduction

The 2-oxazolidinone ring system is a cornerstone scaffold in modern medicinal chemistry, most famously represented by the antibiotic Linezolid. These heterocyclic structures serve as versatile intermediates and key pharmacophores in the development of novel therapeutic agents. 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a functionalized derivative of this important class, presenting a primary amine side chain that offers a valuable reactive handle for further chemical modification. Its hydrochloride salt form generally imparts favorable solubility and stability, making it an attractive building block for drug discovery pipelines.

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical data on the compound's identity, properties, and analytical characterization. The methodologies presented are grounded in established principles, offering both validated data and practical, field-proven protocols to empower researchers in their experimental design and execution.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development. The key identifiers and structural features of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl are summarized below.

| Parameter | Value | Reference |

| Compound Name | 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride | [1][2] |

| Synonym(s) | 3-(2-Aminoethyl)oxazolidin-2-one hydrochloride | [1] |

| CAS Number | 1262773-49-8 | [1] |

| Molecular Formula | C₅H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 166.61 g/mol | [1][2] |

| Appearance | Solid | [2] |

| SMILES | O=C1N(CCN)CCO1.[H]Cl | [2] |

| InChI Key | NOUSUYADGXGEPS-UHFFFAOYSA-N | [2] |

The structure features a five-membered 1,3-oxazolidin-2-one ring, which is a cyclic carbamate. Attached to the ring nitrogen is an ethylamine side chain, with the terminal primary amine protonated to form the hydrochloride salt. This combination of a rigid heterocyclic core and a flexible, reactive side chain is key to its utility as a chemical intermediate.

Proposed Synthesis Pathway

While multiple synthetic routes to oxazolidinones exist, a common and efficient method involves the cyclization of an appropriate amino alcohol with a carbonylating agent.[3][4] For 3-(2-Aminoethyl)-1,3-oxazolidin-2-one, a plausible and scalable synthesis initiates from 2-((2-aminoethyl)amino)ethanol. This precursor is reacted with a safe and effective phosgene equivalent, such as dimethyl carbonate or carbonyldiimidazole (CDI), to induce cyclization and form the oxazolidinone ring. The final step involves treatment with hydrochloric acid to precipitate the desired salt.

Causality Behind Experimental Choices: The selection of a phosgene equivalent over phosgene gas itself is a critical safety and handling consideration in process chemistry. The formation of the hydrochloride salt at the final stage serves a dual purpose: it facilitates purification through crystallization and enhances the stability and aqueous solubility of the final product.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value / Description | Reference / Rationale |

| Calculated LogP | -0.1809 (for free base) | [1] |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [1] |

| Hydrogen Bond Donors | 1 (for free base) | [1] |

| Hydrogen Bond Acceptors | 3 (for free base) | [1] |

| Rotatable Bonds | 2 | [1] |

Solubility

The hydrochloride salt form is expected to be freely soluble in water and polar protic solvents like methanol and ethanol. This is analogous to other small molecule amine hydrochlorides.[5] Its solubility is likely to be lower in less polar solvents such as dichloromethane and ethyl acetate, and negligible in non-polar solvents like hexanes. The negative calculated LogP value for the free base further supports its hydrophilic character.[1]

Acidity/Basicity (pKa)

The primary site of protonation is the terminal amino group (-CH₂NH₂). As a primary alkylamine, its conjugate acid is expected to have a pKa in the range of 9-10. This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form. The hydrogens on the oxazolidinone ring are not significantly acidic.

Stability and Storage

For long-term integrity, the compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1] The cyclic carbamate linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, which would lead to ring-opening.

Analytical Characterization Methodologies

A robust suite of analytical techniques is required to confirm the identity, purity, and integrity of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl.

Chromatographic Analysis (Purity Assessment)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for assessing the purity of polar organic compounds. It separates the target compound from impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve sample in water or 50:50 water:acetonitrile to a concentration of ~1 mg/mL.

Self-Validation: The use of formic acid is compatible with mass spectrometry, allowing for peak identity confirmation via HPLC-MS if necessary.[6] The gradient method ensures that impurities with a wide range of polarities can be detected and resolved.

Spectroscopic Analysis (Structural Elucidation)

NMR is the most powerful tool for unambiguous structure determination.[7] The predicted spectra for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl in a solvent like D₂O are as follows:

Predicted ¹H NMR Signals (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.4 | t | 2H | -O-CH ₂-CH₂-N- | Adjacent to electronegative oxygen. |

| ~3.7 | t | 2H | -O-CH₂-CH ₂-N- | Adjacent to ring nitrogen. |

| ~3.6 | t | 2H | -N-CH ₂-CH₂-NH₃⁺ | Adjacent to ring nitrogen. |

| ~3.3 | t | 2H | -N-CH₂-CH ₂-NH₃⁺ | Adjacent to the ammonium group. |

Note: In D₂O, the protons of the ammonium group (-NH₃⁺) will exchange with deuterium and become invisible.

Predicted ¹³C NMR Signals

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~160 | C=O | Carbamate carbonyl carbon. |

| ~62 | -O-C H₂- | Carbon adjacent to ring oxygen. |

| ~48 | -N-C H₂-CH₂-NH₃⁺ | Side chain carbon attached to ring nitrogen. |

| ~45 | -O-CH₂-C H₂-N- | Carbon adjacent to ring nitrogen. |

| ~38 | -CH₂-C H₂-NH₃⁺ | Side chain carbon adjacent to ammonium group. |

IR spectroscopy provides confirmation of key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3100-2800 | -NH₃⁺ | N-H Stretch (broad) |

| 2950-2850 | C-H | Alkane Stretch |

| ~1750 | C=O | Carbamate Carbonyl Stretch |

| ~1240 | C-O | C-O Stretch |

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the free base of the compound will be detected.

-

Expected [M+H]⁺: 131.08 (for C₅H₁₀N₂O₂)

Thermal Analysis (DSC/TGA)

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on melting point, decomposition, and the presence of bound water or solvent.[8][9][10]

-

TGA: Measures mass change as a function of temperature. A significant mass loss before decomposition may indicate the presence of water (dehydration).

-

DSC: Measures the heat flow into or out of a sample. An endothermic peak corresponds to melting or dehydration, while an exothermic peak can indicate decomposition or crystallization.[11]

-

Instrument: STA (e.g., PerkinElmer Pyris STA 9, Netzsch STA 449).

-

Sample Pan: Alumina or platinum crucible.

-

Sample Mass: 2-5 mg.

-

Purge Gas: Nitrogen at 20 mL/min.

-

Temperature Program: Ramp from 30°C to 400°C at 10°C/min.

-

Data Analysis: Identify the onset temperature of endothermic peaks (melting) from the DSC curve and temperature ranges of mass loss from the TGA curve.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Hazard Classification: Eye Irritant Category 2 (H319: Causes serious eye irritation).[2]

-

GHS Pictogram: GHS07 (Exclamation Mark).[2]

-

Personal Protective Equipment (PPE): Safety glasses or goggles, laboratory coat, and chemical-resistant gloves are mandatory.[12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.[12]

-

First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

Conclusion

3-(2-Aminoethyl)-1,3-oxazolidin-2-one HCl is a hydrophilic, stable solid with well-defined structural features. Its characterization relies on a standard suite of modern analytical techniques, including RP-HPLC for purity, NMR and MS for structural confirmation, and TGA/DSC for thermal properties. The presence of a primary amine hydrochloride provides both aqueous solubility and a reactive site for synthetic elaboration. This comprehensive physicochemical profile serves as a reliable foundation for scientists and researchers employing this valuable building block in pharmaceutical research and development.

References

-

Dass R, Somaiya C, Dholakia C, Kaneriya V. RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. 2024;14(4):2186-90. [Link]

-

PubChem. 3-Amino-2-oxazolidinone. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Oxazolidinone. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2-Oxazolidinone. [Link]

-

Baran, W., et al. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules. 2024. [Link]

-

SIELC Technologies. 3-Amino-2-oxazolidinone. [Link]

-

ResearchGate. (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

-

ResearchGate. (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

-